molecular formula C9H10O4 B12370910 Homovanillic acid-d3-1

Homovanillic acid-d3-1

Cat. No.: B12370910
M. Wt: 185.19 g/mol
InChI Key: QRMZSPFSDQBLIX-NRUYWUNFSA-N
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Description

Homovanillic acid-d3-1, also known as Vanilacetic acid-d3-1, is a deuterated form of homovanillic acid. Homovanillic acid is a major metabolite of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The deuterated form, this compound, is often used as an internal standard in mass spectrometry due to its stable isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of homovanillic acid-d3-1 typically involves the incorporation of deuterium into the homovanillic acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production is typically carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Homovanillic acid-d3-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its use in different scientific applications.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of vanillic acid-d3-1, while reduction can produce vanillyl alcohol-d3-1 .

Scientific Research Applications

Neuroscience Research

Role in Dopaminergic Activity:
Homovanillic acid is primarily used as a biomarker for dopamine metabolism. Research has shown that alterations in homovanillic acid levels can indicate changes in dopaminergic activity, which is crucial for understanding various neurological disorders.

  • Case Study: Depression and HIV
    A study investigated the relationship between homovanillic acid levels and depressive symptoms in people living with HIV. It found that lower concentrations of homovanillic acid correlated with higher depressive symptoms and neuroinflammation, suggesting its role in monitoring the psychological health of individuals with chronic illnesses .

Table 1: Summary of Findings on Homovanillic Acid in Depression Studies

Study FocusKey FindingsMethodology
Depression in HIV patientsLower levels of homovanillic acid linked to higher BDI-II scoresHigh-performance liquid chromatography (HPLC)
Dopaminergic activityCorrelation between homovanillic acid and neuroinflammationImmunoassays

Psychiatric Disorders

Autism Spectrum Disorders:
Homovanillic acid levels have been studied in the context of autism spectrum disorders (ASD). A significant correlation was found between dietary supplementation and urinary levels of homovanillic acid in children with ASD.

  • Case Study: Supplementation Impact
    In a study involving 129 children with ASD, researchers assessed the impact of vitamin B and omega-6 fatty acids on homovanillic acid levels. Results indicated that supplementation significantly influenced these levels, which were associated with behavioral improvements .

Table 2: Impact of Supplementation on Homovanillic Acid Levels in ASD

Supplement TypeEffect on Homovanillic Acid LevelsStatistical Significance
Vitamin BIncreased levelsp = 1.64 × 10^-2
Omega-6 Fatty AcidsIncreased levelsp = 1.50 × 10^-3

Metabolic Research

Biomarker for Metabolic Disorders:
Homovanillic acid serves as a valuable biomarker for metabolic profiling, particularly in studies examining nutrient absorption and metabolic disorders.

  • Case Study: Metabolomics Research
    Chromatographic techniques combined with mass spectrometry have been employed to evaluate metabolic changes involving homovanillic acid. This approach aids in identifying biomarkers for various metabolic conditions .

Table 3: Metabolic Profiling Using Homovanillic Acid

Analytical TechniqueApplicationOutcome
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of urinary metabolitesIdentification of metabolic disorders
High-performance liquid chromatography (HPLC)Quantification in cerebrospinal fluid (CSF)Insights into neuroinflammation

Mechanism of Action

Homovanillic acid-d3-1 exerts its effects primarily through its role as a metabolite of dopamine. The compound is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine. It acts as a marker for dopamine metabolism and is used to study the pathways and molecular targets involved in dopamine-related processes .

Comparison with Similar Compounds

Similar Compounds

    Vanillylmandelic acid-d3-1: Another deuterated metabolite of catecholamines, used similarly in mass spectrometry.

    3,4-Dihydroxyphenylacetic acid-d3-1: A deuterated form of another dopamine metabolite, used in similar applications.

Uniqueness

Homovanillic acid-d3-1 is unique due to its specific role in dopamine metabolism and its widespread use as an internal standard in analytical chemistry. Its stable isotopic labeling makes it particularly valuable for precise quantification in various scientific studies .

Q & A

Basic Research Questions

Q. What are the critical storage conditions for Homovanillic acid-d3 to ensure stability in experimental settings?

Homovanillic acid-d3 must be stored under inert gas (e.g., nitrogen or argon) in a refrigerator (2–8°C) to prevent isotopic exchange and degradation. Exposure to moisture, light, or ambient temperatures can compromise its stability, leading to inaccurate quantification in downstream analyses .

Q. How should Homovanillic acid-d3 be handled to prevent contamination or degradation during experiments?

Use airtight vials and conduct experiments in a humidity-controlled environment. Personal protective equipment (PPE) such as nitrile gloves and lab coats should be worn to avoid skin contact. Pre-cool solvents like DMSO or methanol before dissolving the compound to minimize thermal degradation .

Q. What analytical techniques are recommended for detecting and quantifying Homovanillic acid-d3 in biological samples?

High-performance liquid chromatography (HPLC) with electrochemical detection or tandem mass spectrometry (LC-MS/MS) is optimal for sensitivity. Gas chromatography-mass spectrometry (GC-MS) with derivatization is also effective, particularly for cerebrospinal fluid (CSF) samples .

Q. What are the solubility characteristics of Homovanillic acid-d3 in common laboratory solvents?

The compound is sparingly soluble in DMSO and methanol. Vortexing or gentle heating (≤37°C) may enhance dissolution. Avoid aqueous buffers without organic modifiers, as precipitation can occur .

Advanced Research Questions

Q. How is Homovanillic acid-d3 validated as an internal standard in neurotransmitter quantification studies?

Isotope dilution mass spectrometry (IDMS) is the gold standard. Homovanillic acid-d3 is spiked into samples before extraction to correct for matrix effects and recovery losses. Validation includes assessing linearity (R² > 0.99), precision (CV < 10%), and accuracy (80–120% recovery) across biological matrices .

Q. What methodological challenges arise when normalizing Homovanillic acid-d3 data across heterogeneous metabolomics platforms?

Batch effects and ion suppression in LC-MS require internal standardization and signal normalization using quality control (QC) samples. Techniques like probabilistic quotient normalization (PQN) or variance-stabilizing log transformation mitigate platform-specific variability .

Q. How does deuterium labeling influence the chromatographic behavior of Homovanillic acid-d3 compared to its non-deuterated form?

Deuterium isotopes reduce retention time slightly in reversed-phase HPLC due to increased hydrophobicity. However, this shift is predictable (≤0.3 min) and does not interfere with co-elution of endogenous HVA. Mass spectrometry distinguishes the two via mass-to-charge (m/z) differences (Δm/z = +3) .

Q. What are the implications of using Homovanillic acid-d3 in longitudinal studies of neurodegenerative diseases?

Longitudinal CSF sampling requires strict pre-analytical protocols (e.g., immediate freezing at -80°C, avoidance of freeze-thaw cycles) to preserve HVA-d3 integrity. Studies in Parkinson’s disease should account for diurnal fluctuations in HVA levels, necessitating standardized collection times .

Q. How can researchers address contradictory findings in HVA-d3 recovery rates across different tissue types?

Tissue-specific matrix effects (e.g., lipid content in brain vs. plasma) necessitate customized extraction protocols. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery in lipid-rich tissues, while protein precipitation suffices for CSF .

Q. Methodological Considerations

  • Sample Preparation: For CSF, centrifuge samples at 4°C (2,000 × g, 10 min) to remove cellular debris before spiking HVA-d3 .
  • Data Interpretation: Use multivariate models (e.g., partial least squares regression) to correlate HVA-d3 levels with clinical outcomes while adjusting for confounders like age and medication .

Properties

Molecular Formula

C9H10O4

Molecular Weight

185.19 g/mol

IUPAC Name

2-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2D,3D,4D

InChI Key

QRMZSPFSDQBLIX-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])OC)O)[2H]

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)O

Origin of Product

United States

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